molecular formula C9H19NO2S B8708530 N-cyclohexyl-isopropanesulfonamide

N-cyclohexyl-isopropanesulfonamide

Cat. No.: B8708530
M. Wt: 205.32 g/mol
InChI Key: WDKYUMYXXKGAON-UHFFFAOYSA-N
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Description

N-cyclohexyl-isopropanesulfonamide is a sulfonamide derivative characterized by a cyclohexyl group attached to the sulfonamide nitrogen and an isopropyl group bonded to the sulfonyl moiety. Its molecular formula is C₉H₁₉NO₂S, with a molecular weight of 207.3 g/mol. This compound serves as a precursor in the synthesis of pesticidal agents, such as N-cyclohexyl-N-(1,1,2,2-tetrachloroethylthio)-isopropanesulfonamide, which exhibits miticidal and ovicidal activity against mites .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

N-cyclohexylpropane-2-sulfonamide

InChI

InChI=1S/C9H19NO2S/c1-8(2)13(11,12)10-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3

InChI Key

WDKYUMYXXKGAON-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-cyclohexyl-isopropanesulfonamide with key analogs and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Reference
This compound C₉H₁₉NO₂S 207.3 Sulfonamide, Cyclohexyl Pesticide precursor
Nateglinide Related Compound A C₁₀H₁₈O₂ 170.2 Carboxylic acid, Cyclohexyl Pharmaceutical impurity
Sulfamethoxazole C₁₀H₁₁N₃O₃S 253.28 Sulfonamide, Isoxazole Antimicrobial agent
N-ethyl-isopropanesulfonamide* C₅H₁₃NO₂S 151.2 Sulfonamide, Ethyl Hypothetical comparison

Notes:

  • Sulfamethoxazole contains a sulfonamide group but pairs it with an isoxazole ring, enabling antimicrobial activity via dihydropteroate synthase inhibition .
  • N-ethyl-isopropanesulfonamide (hypothetical) illustrates how smaller alkyl groups (ethyl vs. cyclohexyl) reduce steric hindrance and lipophilicity.

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in this compound enhances lipophilicity compared to N-ethyl analogs, improving membrane permeability in pesticidal applications .
  • Acidity : Sulfonamides generally exhibit pKa values between 8–10 due to the sulfonyl group’s electron-withdrawing effects. Substituents like cyclohexyl may slightly alter acidity by steric or electronic effects.

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